Isobutyrate d'hydroxyéthyle

Vue d'ensemble

Description

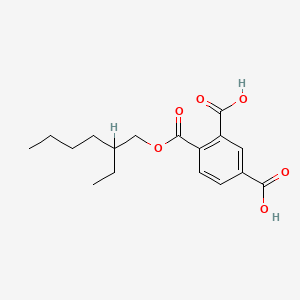

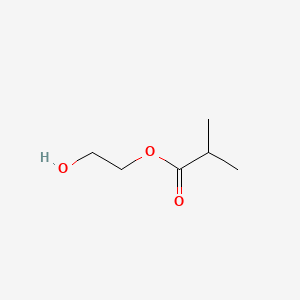

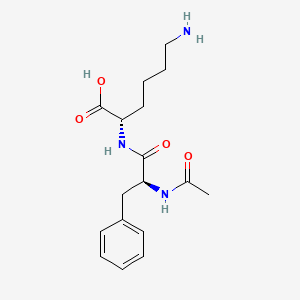

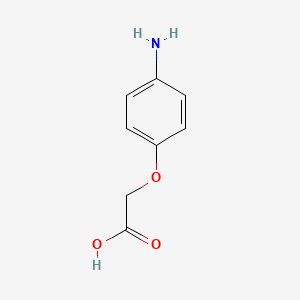

2-Hydroxyethyl isobutyrate (HEIB) is an organic compound that is used in a variety of scientific research applications. It is a small molecule that is composed of two carbon atoms, four hydrogen atoms, two oxygen atoms, and one isobutyl group. HEIB is a colorless liquid that is insoluble in water but soluble in organic solvents. It is also a volatile compound that can evaporate at room temperature. HEIB is an important compound in the field of organic chemistry and is used in a variety of research applications.

Applications De Recherche Scientifique

Sensibilisation au monomère de résine dentaire

HEIB: a été étudié pour ses effets immunostimulants en tant que dérivé du méthacrylate d'hydroxyéthyle (HEMA) dans les résines dentaires . Il a été constaté que l'HEIB, malgré l'absence de double liaison, peut induire l'expression de CD54 et CD86, qui sont des marqueurs d'immunostimulation. Cela suggère que l'HEIB pourrait être un allergène potentiel dans les matériaux de résine dentaire, et la compréhension de son potentiel de sensibilisation est cruciale pour le développement de matériaux restaurateurs biocompatibles.

Polymérisation radicalaire par transfert d'atome (ATRP)

L'HEIB sert d'initiateur hydroxy ATRP . Il est utilisé dans la création de polymères téléchéliques fonctionnalisés par des hydroxyles, qui sont importants dans la synthèse de polymères fonctionnels. La capacité d'initier la polymérisation avec un contrôle du poids moléculaire et de la structure rend l'HEIB précieux en science des matériaux et en ingénierie.

Modification de surface

Le composé est également utilisé pour modifier les surfaces, en particulier celles qui sont modifiées par des carboxylates ou des isocyanates . Cette application est importante dans le domaine des biomatériaux, où les propriétés de surface doivent être adaptées pour des interactions spécifiques avec les systèmes biologiques.

Chromatographie liquide haute performance (HPLC)

L'HEIB peut être séparé en utilisant des techniques de HPLC, ce qui est essentiel pour la purification et l'analyse de ce composé dans divers contextes de recherche . La capacité de séparer efficacement l'HEIB permet son utilisation dans des mélanges et des formulations complexes.

Synthèse d'oligomères hydrosolubles

La recherche a montré que l'HEIB peut être polymérisé en oligomères hydrosolubles . Ces oligomères ont des applications dans les systèmes d'administration de médicaments où la solubilité dans l'eau et la biocompatibilité sont nécessaires pour des résultats thérapeutiques efficaces.

Développement de matériaux biocompatibles

Les connaissances acquises en étudiant les effets immunostimulants de l'HEIB contribuent au développement de matériaux plus biocompatibles . Ceci est particulièrement pertinent dans le contexte des implants médicaux et des dispositifs qui entrent en contact direct avec les tissus humains.

Création de polymères fonctionnels

Le rôle de l'HEIB en tant qu'initiateur ATRP est essentiel dans la synthèse propre de polymères fonctionnels . Ces polymères ont des applications diverses, notamment dans les revêtements, les adhésifs et en tant que composants dans les dispositifs électroniques.

Recherche sur les réponses allergiques

Comprendre le potentiel de sensibilisation de l'HEIB est important pour la recherche sur les réponses allergiques aux matériaux dentaires et médicaux . Ces connaissances aident à la conception de produits plus sûrs qui minimisent le risque de réactions allergiques chez les patients.

Mécanisme D'action

Target of Action

2-Hydroxyethyl isobutyrate, also known as 2-Hydroxyethyl 2-Methylpropanoate, is a chemical compound that has been used in various applications . . It’s worth noting that this compound is often used as a reagent in chemical reactions, particularly in the synthesis of polymers .

Mode of Action

The mode of action of 2-Hydroxyethyl isobutyrate is largely dependent on its application. In the context of polymer synthesis, it acts as an initiator for Atom Transfer Radical Polymerization (ATRP), leading to the creation of hydroxy functionalized telechelic polymers . It can also be used to modify carboxylate- or isocyanate-modified surfaces, particles, or biomolecules .

Biochemical Pathways

It’s known that branched short-chain fatty acids (bcfa) like isobutyrate are produced by the fermentation of branched-chain amino acids (bcaa) in the colon

Result of Action

The results of 2-Hydroxyethyl isobutyrate’s action are largely dependent on its application. In the context of polymer synthesis, it enables the creation of hydroxy functionalized telechelic polymers . These polymers have various applications, including the creation of advanced materials with unique properties.

Action Environment

The action of 2-Hydroxyethyl isobutyrate can be influenced by various environmental factors. For instance, the efficiency of its use in polymer synthesis could be affected by factors such as temperature, pH, and the presence of other reagents . .

Orientations Futures

The future directions of 2-Hydroxyethyl isobutyrate research could involve further investigation into its immunostimulatory effects and potential applications in the creation of hydroxy functionalized telechelic polymers . Additionally, more research could be done to understand its sensitization potential and how it compares to other dental resin monomers .

Analyse Biochimique

Biochemical Properties

2-Hydroxyethyl isobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction is crucial for the compound’s role in modifying surfaces, particles, or biomolecules . Additionally, 2-Hydroxyethyl isobutyrate can act as an initiator in Atom Transfer Radical Polymerization (ATRP), which is used to create hydroxy-functionalized telechelic polymers .

Cellular Effects

2-Hydroxyethyl isobutyrate has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in THP-1 cells, 2-Hydroxyethyl isobutyrate induces the expression of CD54 and CD86, which are markers of immune response . This indicates that the compound can modulate immune cell function and potentially influence inflammatory responses.

Molecular Mechanism

The molecular mechanism of 2-Hydroxyethyl isobutyrate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as carboxylesterases, leading to enzyme activation or inhibition. This binding can result in changes in gene expression and cellular function. For example, 2-Hydroxyethyl isobutyrate has been shown to induce the production of reactive oxygen species (ROS) and affect the viability of cells . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyethyl isobutyrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Hydroxyethyl isobutyrate remains stable under certain conditions, but its effects on cellular function can vary with prolonged exposure . Long-term studies have indicated that the compound can induce sensitization and immune responses over time .

Dosage Effects in Animal Models

The effects of 2-Hydroxyethyl isobutyrate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving rodents, high doses of 2-Hydroxyethyl isobutyrate have been associated with increased oxidative stress and cytotoxicity . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

2-Hydroxyethyl isobutyrate is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in its metabolism. The compound can be converted into other metabolites through enzymatic reactions, affecting metabolic flux and metabolite levels . These metabolic pathways are essential for understanding how the compound is processed within the body and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-Hydroxyethyl isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is important for its localization and accumulation within cells, influencing its biochemical effects.

Subcellular Localization

2-Hydroxyethyl isobutyrate is localized to specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its overall biochemical impact.

Propriétés

IUPAC Name |

2-hydroxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKXVQRVZUYDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219577 | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6942-58-1 | |

| Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that 2-hydroxyethyl methacrylate (HEMA) can induce sensitization, potentially triggering allergic responses. How does 2-hydroxyethyl isobutyrate (HEIB), which lacks the reactive double bond found in HEMA, still elicit an immune response?

A1: While HEIB lacks the methacryloyl double bond present in HEMA, research indicates that it can still induce the expression of CD54 and CD86 in THP-1 cells []. This suggests that sensitization may not solely be attributed to oxidative stress related to the methacryloyl group. The study proposes that structural characteristics of these compounds, beyond the presence or absence of a double bond, might play a role in triggering immune responses. Further research is necessary to fully elucidate the specific structural elements responsible for HEIB's immunostimulatory effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)